molecular formula C10H19NO3 B6273145 rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate CAS No. 917827-92-0

rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate

Cat. No. B6273145
CAS RN: 917827-92-0
M. Wt: 201.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate is an organic compound that is widely used in scientific research and development. It is a white crystalline solid with a molecular weight of 285.3 g/mol and a melting point of 118-120 °C. Rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate is a versatile compound with a wide range of applications, including drug synthesis and development, biochemistry, and pharmacology.

Scientific Research Applications

Decomposition and Environmental Impact

A study on the decomposition of methyl tert-butyl ether (MTBE), a compound structurally related to carbamates, by adding hydrogen in a cold plasma reactor, reveals the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE. This process could potentially apply to related carbamates, indicating potential environmental remediation applications (Hsieh et al., 2011).

Biodegradation and Remediation

Research on MTBE biodegradation and bioremediation provides evidence of its biotransformation and complete mineralization under aerobic and anaerobic conditions, with potential implications for the biodegradability and environmental management of carbamate compounds. This suggests avenues for the microbial remediation of carbamate contaminants (Fiorenza & Rifai, 2003).

Toxicological Effects and Safety

A review focusing on the toxicologic effects of the carbamate insecticide aldicarb highlights its primary mechanism of toxic action through cholinesterase inhibition, a characteristic that might be shared with structurally related carbamates. This information is crucial for assessing the safety and environmental impact of new carbamate compounds, suggesting a need for careful evaluation of their toxicological profile (Risher, Mink, & Stara, 1987).

Catalytic Applications

The use of catalytic non-enzymatic kinetic resolution in the synthesis of chiral compounds, including carbamates, underlines the significance of carbamates in synthetic chemistry and pharmaceutical applications. This approach provides high enantioselectivity and yield, highlighting the role of carbamates in the development of chiral molecules for therapeutic uses (Pellissier, 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate involves the protection of the hydroxyl group on cyclobutanol, followed by the reaction with tert-butyl chloroformate to form the tert-butyl carbamate. The resulting compound is then reacted with N-methyl-methanesulfonamide to form the desired product.", "Starting Materials": [ "Cyclobutanol", "tert-Butyl chloroformate", "N-methyl-methanesulfonamide" ], "Reaction": [ "Protect the hydroxyl group on cyclobutanol using a suitable protecting group such as TBDMS or TMS", "React the protected cyclobutanol with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate", "React the tert-butyl carbamate with N-methyl-methanesulfonamide in the presence of a base such as potassium carbonate to form rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate" ] }

CAS RN

917827-92-0

Product Name

rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate

Molecular Formula

C10H19NO3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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